3,3,4,4,4-Pentafluorobutyl acrylate
Description
3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate ester characterized by a butyl chain substituted with five fluorine atoms at the 3rd and 4th carbon positions. Fluorinated acrylates are widely used in industrial and pharmaceutical applications due to their enhanced chemical stability, hydrophobicity, and resistance to degradation compared to non-fluorinated counterparts. These properties make them valuable in coatings, adhesives, and as intermediates in organic synthesis .
Properties
CAS No. |
17527-31-0 |
|---|---|
Molecular Formula |
C7H7F5O2 |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2 |
InChI Key |
AVVYSSRKCWEPBH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(F)(F)F)(F)F |
Canonical SMILES |
C=CC(=O)OCCC(C(F)(F)F)(F)F |
Other CAS No. |
17527-31-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fluorinated Acrylates
Structural and Functional Differences
Fluorinated acrylates differ in the number and position of fluorine atoms, which directly influence their reactivity and applications. Key analogs include:
Key Observations :
- Increasing fluorine content correlates with greater chemical inertness and hydrophobicity. For example, heptafluorobutyl acrylate (7 fluorines) is preferred in proteomics for its stability, while pentafluorobutyl analogs may offer a balance between reactivity and durability .
- Substitution patterns (e.g., fluorine placement on proximal vs. terminal carbons) affect electron density and steric hindrance, altering polymerization kinetics and material properties .
Comparison with Non-Fluorinated Acrylates
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Structure : Contains a tetrahydrofuran ring instead of fluorinated chains.
- Properties : Biodegradable via hydrolysis to tetrahydrofurfuryl alcohol; used in adhesives and coatings.
- Contrast : Unlike fluorinated acrylates, it lacks persistence in the environment due to enzymatic degradation .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)
Research Findings on Fluorinated Acrylates
Stability and Reactivity
- Fluorine atoms reduce electron density at the acrylate double bond, slowing polymerization but improving thermal and oxidative stability. This makes fluorinated acrylates suitable for high-performance materials .
- Cross-Reactivity: Fluorinated acrylates are less likely to interact with biosensors designed for non-fluorinated carboxylates (e.g., TtgR biosensors), as fluorine substitution disrupts molecular recognition .
Environmental and Health Considerations
- Fluorinated acrylates are more persistent in the environment than non-fluorinated variants (e.g., tetrahydrofurfuryl acrylate) due to resistance to hydrolysis and microbial degradation .
- Safety data for hexafluorobutyl acrylate highlight restrictions on industrial handling, emphasizing the need for specialized protocols .
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